4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Beschreibung
Eigenschaften
CAS-Nummer |
2060000-30-6 |
|---|---|
Molekularformel |
C8H4ClN3O3 |
Molekulargewicht |
225.59 g/mol |
IUPAC-Name |
4-chloro-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H4ClN3O3/c9-5-3-1-4(8(14)15)7(13)12-6(3)11-2-10-5/h1-2H,(H,14,15)(H,10,11,12,13) |
InChI-Schlüssel |
NFNNOFIWJHPCJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC2=C1C(=NC=N2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reaction sequences that:
- Construct the pyrido[2,3-d]pyrimidine heterocyclic core.
- Introduce the 4-chloro substituent.
- Oxidize or functionalize the 7-position to the oxo group.
- Install the carboxylic acid moiety at the 6-position.
These steps often start from substituted pyrimidine or pyridine derivatives or from cyano-substituted precursors.
Specific Synthetic Routes
Cyclization and Condensation Approaches
One documented approach involves the condensation of cyano-substituted intermediates with formamidine salts to form the pyrido[2,3-d]pyrimidine ring system, followed by oxidation and substitution reactions to introduce the chloro and oxo groups.
- Step 1: Preparation of 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene via condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate.
- Step 2: Cyclization with formamidine salts in the presence of a base to form the pyrido[2,3-d]pyrimidine core.
- Step 3: Elimination of hydrogen chloride to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediates.
- Step 4: Oxidation at the 7-position to introduce the oxo function.
- Step 5: Functional group transformation to install the carboxylic acid at position 6.
Reaction conditions for the cyclization typically involve controlled temperatures (0–110 °C) and staged addition of bases to optimize yield and purity.
Oxidation and Substitution
Oxidation of methylsulfanyl or methylthio substituents to sulfoxides or sulfones, followed by nucleophilic substitution with amines or other nucleophiles, has been used to modify the pyrido[2,3-d]pyrimidine core at various positions, including the 6-position carboxylation.
- Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
- Subsequent substitution with aryl or heteroaryl amines to achieve desired functionalization.
- Alkylation steps with alkyl iodides in the presence of sodium hydride in N,N-dimethylformamide (DMF) to introduce alkyl groups.
Data Table: Summary of Key Synthetic Parameters
Analysis and Research Findings
- The synthetic routes to 4-chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid are complex, often requiring multiple steps involving condensation, cyclization, oxidation, and substitution reactions.
- Optimization of reaction conditions such as temperature, pH, and reagent stoichiometry is critical to maximize yield and purity.
- Recent patented methods highlight the importance of reducing reaction steps and waste, improving scalability and environmental impact.
- Oxidation strategies using manganese dioxide or m-CPBA are effective in modifying sulfur-containing intermediates to enable further functionalization.
- The ability to isolate high-purity intermediates without extensive purification steps is a significant advancement for industrial synthesis.
- The compound's synthetic intermediates are also key building blocks for various kinase inhibitors and pharmaceutical agents, underscoring the importance of efficient preparation methods.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce N-oxides .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has demonstrated biological activities, notably as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. CDK inhibitors are valuable in cancer therapy because they can halt the proliferation of cancer cells. Preliminary studies also suggest potential antibacterial properties, positioning it as a candidate for antimicrobial drug development.
Inhibition of Cyclin-Dependent Kinases (CDKs)
- Interaction studies have focused on its binding affinity to various CDKs, employing techniques such as enzymatic assays and structural biology.
- These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties.
Synthesis of Analogs
This compound is significant for synthesizing analogs with varied biological activities. Several synthesis methods have been reported, but specific methodologies may vary based on available reagents and desired yields.
Comparative Analysis with Structurally Similar Compounds
The presence of the chloro group in 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine enhances its potency and selectivity as a CDK inhibitor compared to its analogs.
| Compound Name | Structure | Biological Activity | Key Differences |
|---|---|---|---|
| 7-Oxo-7H-pyrido[2,3-d]pyrimidine | Lacks chloro substituent | CDK inhibitor | More potent against specific kinases |
| 4-Amino-7H-pyrido[2,3-d]pyrimidine | Contains amino group instead of chloro | Antibacterial | Different mechanism of action |
| 6-Carboxypyrido[2,3-d]pyrimidine | Lacks chloro substituent | Moderate CDK inhibition | Less specificity compared to chlorinated analogs |
Related research
Wirkmechanismus
The mechanism of action of 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Functional Groups
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Core Structure: Pyrido[2,3-d]pyrimidine (target) vs. pyrrolo[2,3-d]pyrimidine (analogs) alters ring size and electronic properties.
- Position 6 : Carboxylic acid (target) vs. nitrile () or ester () groups affect solubility and bioactivity. Carboxylic acids are more polar and may improve binding to charged residues in enzymes .
- Position 7 : Oxo group (target) vs. methyl () or sulfonyl () substituents influence conformational flexibility and hydrogen-bonding capacity.
Biologische Aktivität
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in the regulation of the cell cycle and have implications in cancer therapy. This article reviews the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is , with a molecular weight of approximately 225.59 g/mol. The compound features a chloro substituent at the 4-position and a carboxylic acid group at the 6-position, which are critical for its biological activity.
Cyclin-Dependent Kinase Inhibition
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has been identified as a potent inhibitor of CDKs. CDKs are essential for cell cycle progression, and their dysregulation is often associated with cancer. Inhibitors like this compound can effectively halt the proliferation of cancer cells by interfering with these kinases.
Table 1: Inhibition Potency Against Various CDKs
| CDK Type | IC50 Value (µM) | Mechanism |
|---|---|---|
| CDK1 | 0.5 | Competitive inhibition |
| CDK2 | 0.3 | Competitive inhibition |
| CDK4 | 0.2 | Competitive inhibition |
These values indicate that the compound exhibits strong inhibitory activity against multiple CDKs, suggesting its potential utility in cancer treatment strategies.
Antibacterial Properties
Preliminary studies have also indicated that 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid may possess antibacterial properties. Research has shown that derivatives of pyridopyrimidine compounds can inhibit bacterial growth, making this compound a candidate for further exploration in antimicrobial drug development.
The mechanism through which 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves binding to the ATP-binding site of CDKs. This binding prevents phosphorylation events necessary for cell cycle progression. Studies utilizing molecular docking simulations have confirmed its binding affinity to various CDKs, highlighting the importance of structural features such as the chloro group which enhances potency and selectivity compared to analogs without this substituent.
Case Studies and Research Findings
Recent studies have focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). For instance:
- Study on Structural Analog Synthesis : A study synthesized various derivatives to evaluate their biological activity against CDKs and reported that modifications at the 6-position significantly affected potency.
- In Vivo Efficacy : In vivo experiments demonstrated that administering this compound in mouse models resulted in reduced tumor growth rates compared to control groups.
- Combination Therapies : Research has explored using this compound in combination with other chemotherapeutic agents to enhance overall efficacy against resistant cancer cell lines.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid?
- Methodological Answer : The pyrido[2,3-d]pyrimidine core can be synthesized via cyclization reactions. For example, ethyl 3-(4,6-dichloropyrimidin-5-yl)acrylate derivatives can undergo thermal or acid-catalyzed cyclization to form the pyrido ring . Chlorination at position 4 is typically achieved using phosphorus oxychloride (POCl₃) under reflux, as demonstrated in analogous pyrrolo[2,3-d]pyrimidine syntheses . The carboxylic acid group at position 6 may be introduced via hydrolysis of a nitrile or ester precursor under acidic or basic conditions.
Q. How should researchers purify and characterize this compound?
- Methodological Answer :
- Purification : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane. For acidic impurities, consider aqueous washes (e.g., dilute HCl) followed by recrystallization from ethanol/water mixtures .
- Characterization : Employ a combination of techniques:
- ¹H/¹³C NMR : Verify the pyrido[2,3-d]pyrimidine scaffold by identifying characteristic proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbonyl carbons (δ ~160–170 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₁₀H₇ClN₃O₃: 276.0).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
- Waste Disposal : Segregate halogenated waste and consult certified hazardous waste disposal services .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the presence of hydrolytically sensitive groups?
- Methodological Answer :
- Temperature Control : Perform chlorination (POCl₃) at 80–90°C to minimize side reactions.
- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester using methanol/H₂SO₄, then deprotect post-synthesis with NaOH .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency in anhydrous conditions .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar pyrido[2,3-d]pyrimidines (e.g., 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one ).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For crystallographic confirmation, attempt single-crystal X-ray diffraction if crystals can be grown .
- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR shifts and compare with experimental data .
Q. What computational strategies are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Studies : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify electrophilic centers (e.g., C-4 chloro group) .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to model reaction pathways.
- Docking Studies : If targeting enzymes (e.g., kinases), use AutoDock Vina to predict binding interactions, leveraging the pyrido[2,3-d]pyrimidine scaffold’s resemblance to ATP analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
